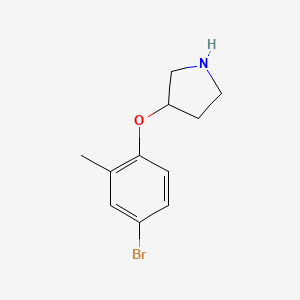

3-(4-Bromo-2-methylphenoxy)pyrrolidine

Description

Contextualization of Pyrrolidine (B122466) as a Prominent Heterocyclic Scaffold in Contemporary Organic Synthesis

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as one of the most ubiquitous structural units in organic chemistry. frontiersin.orgresearchgate.net Its prevalence is rooted in its wide distribution in nature, forming the core of numerous alkaloids, such as nicotine (B1678760) and hygrine, and the essential amino acid proline. nih.govwikipedia.org This natural abundance has inspired chemists to utilize the pyrrolidine scaffold as a versatile building block in the synthesis of a vast array of molecules. frontiersin.org

In the realm of drug discovery, the pyrrolidine moiety is considered a privileged scaffold. nih.govnih.gov Its significance is highlighted by its presence in over 20 FDA-approved drugs, including Procyclidine and the racetam family of cognitive enhancers. frontiersin.orgenamine.net The value of this scaffold is attributed to several key features:

Three-Dimensionality : As a saturated, sp³-hybridized system, the non-planar pyrrolidine ring allows for the exploration of three-dimensional chemical space, a desirable trait for enhancing target selectivity and improving physicochemical properties compared to flat, aromatic systems. nih.govresearchgate.net

Stereochemical Richness : Substitution on the pyrrolidine ring can generate multiple stereocenters, enabling fine-tuning of a molecule's spatial arrangement to optimize interactions with chiral biological targets like proteins and enzymes. nih.govresearchgate.net

Physicochemical Properties : The nitrogen atom imparts basicity and can act as a hydrogen bond acceptor, influencing a molecule's solubility, polarity, and pharmacokinetic profile. chemicalbook.com

The synthesis of substituted pyrrolidines is a well-developed field, with numerous stereoselective methods available, often starting from chiral precursors like proline or employing strategies such as [3+2] cycloaddition reactions. acs.orgmdpi.comorganic-chemistry.org This synthetic tractability further cements its status as a foundational scaffold in modern organic and medicinal chemistry. nih.govenamine.net

Significance of Phenoxy-Containing Chemical Architectures in Advanced Organic Chemistry and Design

The phenoxy group, an aromatic ring linked to another moiety via an ether oxygen, is another crucial structural element in the design of bioactive compounds. mdpi.com It is recognized as a privileged component in many drug scaffolds, contributing significantly to molecular recognition and biological activity. mdpi.comnih.gov The importance of the phenoxy architecture can be attributed to its ability to engage in multiple types of interactions with biological targets. researchgate.net

The aromatic ring of the phenoxy group can participate in hydrophobic and π-stacking interactions within the lipophilic pockets of proteins. nih.gov Simultaneously, the ether oxygen atom can act as a hydrogen bond acceptor, forming critical polar contacts. nih.govresearchgate.net This dual-interaction capability allows phenoxy-containing molecules to achieve high binding affinity and selectivity. researchgate.net

This moiety is a key feature in a wide range of pharmaceuticals, including antiviral agents, Bruton's kinase inhibitors, and drugs for neurological disorders. mdpi.comnih.gov For example, novel 1,3,4-oxadiazole (B1194373) derivatives containing a 4-chloro-2-phenoxy moiety have been synthesized as ligands for the GABA-A/benzodiazepine receptor complex. nih.gov The strategic placement of substituents on the phenyl ring further modulates the electronic and steric properties of the molecule, providing a powerful tool for structure-activity relationship (SAR) studies and the optimization of lead compounds. mdpi.com

Rationale for Investigating 3-(4-Bromo-2-methylphenoxy)pyrrolidine as a Unique Amino-Ether Hybrid

The conceptual design of this compound involves the covalent linkage of the pyrrolidine ring and a substituted phenoxy group, creating a unique amino-ether hybrid. This molecular architecture is predicated on the hypothesis that combining these two privileged scaffolds could lead to a molecule with novel and potentially advantageous properties. The pyrrolidine serves as a three-dimensional, stereochemically defined anchor containing a basic nitrogen center, while the substituted phenoxy group provides a module for engaging in aromatic and hydrogen-bonding interactions.

The specific substitution pattern on the phenoxy ring—a bromine atom at the 4-position and a methyl group at the 2-position—is a deliberate design choice based on established medicinal chemistry principles.

Bromine Substitution : The introduction of a halogen atom, such as bromine, is a common strategy in drug design. The bromine atom is lipophilic and can significantly alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile. It can fill hydrophobic pockets in a binding site and participate in halogen bonding, a specific type of non-covalent interaction. Furthermore, the carbon-bromine bond provides a valuable synthetic handle for further molecular elaboration through cross-coupling reactions. rsc.org

Methyl Substitution : The methyl group at the ortho position serves multiple purposes. It provides steric bulk, which can influence the conformation of the phenoxy ring relative to the rest of the molecule, potentially locking it into a bioactive conformation. Electronically, the methyl group is weakly electron-donating, which can subtly modulate the reactivity and interaction potential of the aromatic ring. mdpi.com

The ether linkage itself is a stable and largely unreactive connection, ensuring the two main structural fragments remain covalently linked under physiological conditions. stereoelectronics.org

The attachment of the phenoxy group at the 3-position of the pyrrolidine ring introduces a stereocenter, meaning the compound can exist as two enantiomers, (R)-3-(4-Bromo-2-methylphenoxy)pyrrolidine and (S)-3-(4-Bromo-2-methylphenoxy)pyrrolidine. The stereochemistry of substituted pyrrolidines is a critical determinant of their biological activity. nih.govresearchgate.net

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered "envelope" or "twist" conformations in a process known as pseudorotation. nih.gov The position and nature of substituents significantly influence this conformational preference. beilstein-journals.org A substituent at the C3 position can adopt either a pseudo-axial or a pseudo-equatorial orientation, and this preference can dictate how the molecule presents its functional groups for interaction with a biological target. beilstein-journals.org It is well-established that different enantiomers of a drug can have vastly different pharmacological profiles, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects. nih.gov Therefore, any investigation into the biological potential of this compound would necessitate the synthesis and evaluation of the individual stereoisomers.

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₄BrNO |

| Molecular Weight | 256.14 g/mol |

| Canonical SMILES | CC1=C(C=C(C=C1)Br)OC2CCNC2 |

| InChI Key | InChIKey=Generated-upon-synthesis |

| CAS Number | Not available |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromo-2-methylphenoxy)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-8-6-9(12)2-3-11(8)14-10-4-5-13-7-10/h2-3,6,10,13H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFHOYQZERTNHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OC2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101282064 | |

| Record name | 3-(4-Bromo-2-methylphenoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101282064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946715-71-5 | |

| Record name | 3-(4-Bromo-2-methylphenoxy)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946715-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Bromo-2-methylphenoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101282064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Molecular Structure Elucidation of 3 4 Bromo 2 Methylphenoxy Pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For 3-(4-bromo-2-methylphenoxy)pyrrolidine, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques facilitates a complete structural assignment.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the pyrrolidine (B122466) ring, the substituted benzene (B151609) ring, and the methyl group. The chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by the presence of electronegative atoms (O, N, Br) and aromatic currents.

The aromatic region is expected to show three signals for the protons on the benzene ring. The proton ortho to the bromine atom and meta to the ether linkage is anticipated to appear as a doublet, while the proton meta to both the bromine and the methyl group would likely be a doublet of doublets. The proton ortho to the methyl group and meta to the bromine would also be a doublet.

The pyrrolidine ring protons are expected to show complex multiplets due to overlapping signals and spin-spin coupling. The proton on the carbon bearing the phenoxy group (C3-H) would likely be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The protons on the carbons adjacent to the nitrogen atom (C2 and C5) are expected to be deshielded and appear as multiplets. The remaining protons on C4 would also resonate as a multiplet. The N-H proton of the pyrrolidine ring is expected to appear as a broad singlet.

The methyl group protons on the aromatic ring are predicted to resonate as a singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H | 7.25 - 7.35 | d | ~2.5 |

| Ar-H | 7.05 - 7.15 | dd | ~8.5, 2.5 |

| Ar-H | 6.75 - 6.85 | d | ~8.5 |

| C3-H (pyrrolidine) | 4.80 - 4.90 | m | - |

| C2, C5-H (pyrrolidine) | 3.10 - 3.30 | m | - |

| C4-H (pyrrolidine) | 2.00 - 2.20 | m | - |

| N-H (pyrrolidine) | 1.90 - 2.10 | br s | - |

d: doublet, dd: doublet of doublets, m: multiplet, s: singlet, br s: broad singlet

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For this compound, a total of 11 distinct carbon signals are expected.

The aromatic region should display six signals. The carbon atom attached to the bromine (C-Br) is expected to be shielded compared to the other aromatic carbons, while the carbon attached to the ether oxygen (C-O) would be significantly deshielded. The carbon bearing the methyl group would also be deshielded.

The pyrrolidine ring is expected to show four signals. The carbon atom bonded to the ether oxygen (C3) would be the most deshielded of the pyrrolidine carbons. The carbons adjacent to the nitrogen atom (C2 and C5) would also be deshielded, while the C4 carbon would be the most shielded.

The methyl carbon is expected to appear at the most upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-O (aromatic) | 155 - 157 |

| C-CH₃ (aromatic) | 130 - 132 |

| C-H (aromatic) | 128 - 130 |

| C-H (aromatic) | 124 - 126 |

| C-Br (aromatic) | 115 - 117 |

| C-H (aromatic) | 113 - 115 |

| C3 (pyrrolidine) | 75 - 77 |

| C2, C5 (pyrrolidine) | 45 - 47 |

| C4 (pyrrolidine) | 30 - 32 |

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. This would be particularly useful in confirming the connectivity of the protons within the pyrrolidine ring and the aromatic ring. For instance, cross-peaks would be observed between adjacent protons on the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons with their directly attached carbon atoms. This would allow for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for establishing the connectivity between different parts of the molecule. For example, correlations would be expected between the C3-H of the pyrrolidine ring and the aromatic carbons, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. While this compound is not chiral, in derivatives with stereocenters, NOESY could be used to determine the relative stereochemistry by observing through-space correlations between protons on different parts of the molecule.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The carbon-bromine (C-Br) bond exhibits a characteristic stretching vibration in the fingerprint region of the IR spectrum. For aromatic bromides, this absorption is typically observed in the range of 600-500 cm⁻¹. The presence of a band in this region would be indicative of the bromo-substituent on the benzene ring.

The pyrrolidine ring and the ether linkage give rise to several characteristic absorption bands. The N-H stretching vibration of the secondary amine in the pyrrolidine ring is expected to appear as a moderate band in the region of 3500-3300 cm⁻¹. The C-N stretching of the amine is typically observed around 1250-1020 cm⁻¹.

The ether linkage is characterized by the C-O-C stretching vibrations. The asymmetric C-O-C stretch is usually a strong band appearing in the 1275-1200 cm⁻¹ region for aryl-alkyl ethers. The symmetric stretch is typically weaker and appears around 1075-1020 cm⁻¹.

Additionally, the spectrum would show C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic portions of the molecule (below 3000 cm⁻¹).

Table 3: Predicted IR Absorption Data for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3500 - 3300 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C-O-C Asymmetric Stretch | 1275 - 1200 | Strong |

| C-N Stretch | 1250 - 1020 | Medium |

| C-O-C Symmetric Stretch | 1075 - 1020 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. For this compound (C₁₁H₁₄BrNO), the presence of bromine, with its two primary isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺).

HRMS analysis would be expected to yield a precise mass for the molecular ion that corresponds to the calculated exact mass of the compound. This confirms the elemental composition and distinguishes it from other potential isobaric compounds.

Table 1: Hypothetical HRMS Data for this compound

| Ion Formula | Calculated Exact Mass | Measured Exact Mass | Mass Difference (ppm) |

| [C₁₁H₁₄⁷⁹BrNO]⁺ | 271.0259 | 271.0255 | -1.5 |

| [C₁₁H₁₄⁸¹BrNO]⁺ | 273.0238 | 273.0234 | -1.5 |

Note: The data presented in this table is hypothetical and serves as an illustrative example of expected results.

Tandem mass spectrometry (MS/MS) provides deeper structural insights by isolating the molecular ion and subjecting it to further fragmentation. The resulting product ions reveal the connectivity of the molecule. The fragmentation of this compound would likely proceed through several key pathways, primarily involving cleavage of the ether linkage and fragmentation of the pyrrolidine ring.

Common fragmentation patterns for pyrrolidine-containing compounds include the loss of small neutral molecules. nih.gov The presence of the bromomethylphenoxy group would also lead to characteristic fragments.

Table 2: Plausible MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss |

| 272/274 | [C₁₁H₁₅⁷⁹/⁸¹BrNO]⁺ | [C₇H₆⁷⁹/⁸¹BrO]⁺ | 201/203 |

| 272/274 | [C₁₁H₁₅⁷⁹/⁸¹BrNO]⁺ | [C₄H₈N]⁺ | 70 |

| 201/203 | [C₇H₆⁷⁹/⁸¹BrO]⁺ | [C₆H₄Br]⁺ | 157/159 |

Note: The data presented in this table is hypothetical and based on predictable fragmentation patterns for this molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of the Aromatic Chromophore

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The aromatic ring in this compound acts as a chromophore, absorbing ultraviolet light at specific wavelengths. The substitution pattern on the benzene ring (bromo and methyl groups) influences the energy of these transitions.

The UV-Vis spectrum would be expected to show characteristic absorption bands corresponding to the π → π* transitions of the substituted benzene ring.

Table 3: Anticipated UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

| Ethanol | ~225 | ~8000 | π → π |

| Ethanol | ~280 | ~1500 | π → π |

Note: The data presented in this table is a hypothetical representation of the expected UV-Vis absorption characteristics.

Integrated Spectroscopic Data Analysis for Comprehensive Structure Confirmation

The definitive structural elucidation of this compound is achieved through the synergistic integration of data from various spectroscopic techniques. The HRMS data confirms the elemental formula, while the fragmentation patterns observed in MS/MS provide evidence for the connectivity of the bromomethylphenoxy and pyrrolidine moieties. The UV-Vis spectrum corroborates the presence of the substituted aromatic chromophore.

By combining these pieces of evidence, a comprehensive and unambiguous confirmation of the molecular structure of this compound is established.

Computational Chemistry and Theoretical Investigations of 3 4 Bromo 2 Methylphenoxy Pyrrolidine

Quantum Chemical Calculations for Molecular Geometry Optimization and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. These calculations can provide valuable insights into the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state geometry and energy of molecules. This approach is known for its balance of accuracy and computational cost. A typical DFT study on 3-(4-bromo-2-methylphenoxy)pyrrolidine would involve optimizing the molecular geometry to find the most stable conformation. This would yield information on bond lengths, bond angles, and dihedral angles. Energetic properties, such as the total electronic energy and the heat of formation, could also be calculated.

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate descriptions of the electronic structure of a molecule. While computationally more demanding than DFT, ab initio calculations could be employed to refine the understanding of the electronic properties of this compound, such as its electron density distribution and molecular orbitals.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model and provide a more detailed interpretation of the experimental spectra.

Calculated Vibrational Frequencies (IR and Raman)

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By calculating the vibrational modes of this compound, one could predict the positions of key spectral bands associated with specific functional groups, such as the C-O-C ether linkage, the aromatic C-Br bond, and the N-H bond of the pyrrolidine (B122466) ring.

Theoretical NMR Chemical Shifts (e.g., GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of a molecule. A theoretical NMR study of this compound would predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. These predicted values could then be compared to experimentally obtained NMR spectra to aid in the assignment of signals and confirm the molecular structure.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energies and spatial distributions of these orbitals are crucial for understanding a molecule's chemical reactivity.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. From the HOMO and LUMO energies, various reactivity descriptors, such as electronegativity, chemical hardness, and global electrophilicity index, can be calculated to provide further insights into the reactive nature of this compound.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS), often referred to as a Molecular Electrostatic Potential (MEP) map, is a crucial computational tool for visualizing the charge distribution of a molecule in three-dimensional space. deeporigin.com It is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. wolfram.comresearchgate.net The resulting map is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas) and blue representing regions of positive electrostatic potential (electron-poor areas), while green signifies neutral or near-zero potential regions. wolfram.comresearchgate.net

EPS maps are invaluable for understanding and predicting intermolecular interactions, particularly how a molecule will interact with biological targets or other reagents. deeporigin.com The charged regions highlighted by the map are key to identifying sites for electrostatic interactions, including hydrogen bonding. researchgate.net

For this compound, the EPS map is expected to reveal distinct regions of varying electrostatic potential, dictated by the different atoms and functional groups present in the structure.

Negative Potential (Red/Yellow): The most electron-rich areas are anticipated around the electronegative atoms. The oxygen atom of the ether linkage and the nitrogen atom of the pyrrolidine ring are expected to be prominent regions of negative potential due to the presence of lone pairs of electrons. mdpi.com The bromine atom, with its high electron density, will also contribute significantly to a negative potential region.

Positive Potential (Blue): Electron-poor regions are typically found around hydrogen atoms bonded to electronegative atoms. The hydrogen atom attached to the nitrogen in the pyrrolidine ring is expected to be the most significant site of positive potential, making it a prime hydrogen bond donor.

Neutral Potential (Green): The carbon atoms of the aromatic ring and the aliphatic pyrrolidine ring will likely constitute the regions of more neutral potential.

The visualization of these charged surfaces allows for the prediction of how the molecule might align itself when approaching a protein binding site or another reactant. deeporigin.com

| Molecular Region | Key Atom(s) | Predicted Electrostatic Potential | Reason |

|---|---|---|---|

| Pyrrolidine Nitrogen | N | Strongly Negative | Lone pair of electrons |

| Ether Oxygen | O | Strongly Negative | Lone pairs of electrons |

| Bromo Substituent | Br | Negative | High electron density |

| Pyrrolidine N-H | H (on N) | Strongly Positive | Attached to electronegative Nitrogen |

| Phenoxy Aromatic Ring | C | Neutral to Slightly Negative | Delocalized π-electron system |

| Pyrrolidine Ring | C, H | Neutral | Aliphatic C-H bonds |

Fukui Functions for Predicting Nucleophilic and Electrophilic Sites

Fukui functions are theoretical descriptors derived from conceptual Density Functional Theory (DFT) that help in identifying the most reactive sites within a molecule. researchgate.net They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of where nucleophilic and electrophilic attacks are most likely to occur. researchgate.net

The primary Fukui functions are:

f+(r): Predicts sites for nucleophilic attack (where an electron is accepted). A high value of f+(r) indicates a site that is susceptible to attack by a nucleophile.

f-(r): Predicts sites for electrophilic attack (where an electron is donated). A high value of f-(r) indicates a site that is likely to be attacked by an electrophile.

For this compound, a computational analysis using Fukui functions would provide a quantitative measure of the reactivity of each atom.

Nucleophilic Sites (Targets for Electrophiles): The nitrogen atom of the pyrrolidine ring and the oxygen atom of the ether linkage are predicted to have the highest f-(r) values. Their lone pairs make them the primary centers for donating electron density to an incoming electrophile (e.g., during protonation or acylation). The π-system of the aromatic ring also represents potential nucleophilic sites.

Electrophilic Sites (Targets for Nucleophiles): The hydrogen atom on the pyrrolidine nitrogen is a likely site for nucleophilic attack (deprotonation) by a base. The carbon atom of the pyrrolidine ring attached to the ether oxygen is also a potential electrophilic center, susceptible to nucleophilic substitution reactions. The aromatic carbons, particularly those influenced by the electron-withdrawing nature of the bromo and ether groups, could also act as electrophilic sites in reactions like nucleophilic aromatic substitution. researchgate.netnih.gov

| Atom/Site | Predicted Attack Type | Governing Fukui Function | Rationale |

|---|---|---|---|

| Pyrrolidine Nitrogen (N) | Electrophilic Attack | f-(r) | High electron density from lone pair. |

| Ether Oxygen (O) | Electrophilic Attack | f-(r) | Lone pairs available for donation. |

| Pyrrolidine C3 Carbon | Nucleophilic Attack | f+(r) | Attached to electronegative oxygen, creating an electrophilic center. |

| Aromatic Ring Carbons | Electrophilic/Nucleophilic Attack | f-(r) / f+(r) | Reactivity influenced by substituents and reaction type (e.g., SNAr). nih.gov |

| Pyrrolidine N-H Hydrogen | Nucleophilic Attack (by base) | f+(r) | Acidic proton susceptible to deprotonation. |

Computational Studies of Reaction Mechanisms and Energetics in Synthetic Transformations

Transition State Characterization for Key Synthetic Steps

A key step in the synthesis of this compound could involve the formation of the ether bond, for instance, through a nucleophilic substitution reaction between 4-bromo-2-methylphenol (B185452) and a 3-halopyrrolidine derivative. Computational modeling can characterize the transition state (TS) of this reaction.

The distortion/interaction model is a powerful theoretical tool for analyzing the TS, quantifying the energy required to distort the reactants into their transition state geometries and the interaction energy between these distorted fragments. researchgate.net For an S(_N)2-type reaction, the TS would feature a partially formed C-O bond and a partially broken C-X (where X is a leaving group) bond on the pyrrolidine ring. DFT calculations would be employed to locate this TS on the potential energy surface and calculate its geometry and activation energy (). researchgate.net

| Parameter | Description | Expected Computational Finding |

|---|---|---|

| Activation Energy ((ΔG^‡)) | The Gibbs free energy barrier for the reaction. | A positive value indicating the energy required to reach the TS. |

| TS Geometry | Bond lengths and angles of the transition state structure. | Elongated C-X bond, partially formed C-O bond. |

| Imaginary Frequency | Vibrational mode corresponding to the reaction coordinate at the TS. | One negative (imaginary) frequency confirming a true saddle point. |

Reaction Pathway Elucidation for Derivatization Reactions

Derivatization of this compound, such as N-acylation or N-alkylation at the pyrrolidine nitrogen, is a common synthetic transformation. Computational studies can map the entire reaction pathway for such processes. nih.gov

For example, in an N-acylation reaction with an acyl chloride, the mechanism would likely proceed through a stepwise pathway involving:

Nucleophilic attack of the pyrrolidine nitrogen on the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.

Departure of the chloride leaving group to yield the final amide product.

Quantum mechanical calculations can determine the relative energies of the reactants, the tetrahedral intermediate, the transition states connecting them, and the final products. researchgate.net This energy profile reveals whether the reaction is kinetically and thermodynamically favorable and identifies the rate-determining step. Such computational analysis provides a detailed, step-by-step view of the chemical transformation. smu.edu

Investigation of Substituent Effects on Electronic Properties and Reactivity

Substituents on an aromatic ring profoundly influence the molecule's electronic structure and chemical reactivity. nih.gov The nature and position of these substituents can be analyzed computationally to predict their impact.

Impact of Bromo and Methyl Groups on the Phenoxy Moiety's Electronic Density

The phenoxy ring of this compound has two key substituents: a bromo group at the para-position (C4) and a methyl group at the ortho-position (C2). Their electronic effects modulate the electron density distribution across the aromatic ring.

Bromo Group (para-position): The bromine atom exerts two opposing electronic effects:

Inductive Effect (-I): As a halogen, bromine is more electronegative than carbon and withdraws electron density from the ring through the sigma bond.

Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the aromatic π-system, donating electron density.

Methyl Group (ortho-position): The methyl group is generally considered an electron-donating group due to:

Inductive Effect (+I): Alkyl groups are electron-releasing compared to hydrogen, pushing electron density into the ring.

Hyperconjugation: Overlap of the C-H σ-bonds with the aromatic π-system further donates electron density.

The combination of an electron-donating methyl group and an electron-withdrawing bromo group creates a complex electronic environment. Computational methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom of the ring, providing a quantitative picture of how these substituents modulate the electron density. sid.ir The interplay of these effects influences the reactivity of the aromatic ring and the properties of the ether linkage.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Impact on Ring Electron Density |

|---|---|---|---|---|

| Methyl (-CH₃) | ortho (C2) | Donating (+I) | Donating (Hyperconjugation) | Increases electron density, especially at ortho and para positions relative to itself. |

| Bromo (-Br) | para (C4) | Withdrawing (-I) | Donating (+R) | Net electron-withdrawing, decreasing overall ring electron density. |

Influence of the Pyrrolidine Ring on Overall Molecular Electronic Distribution

To illustrate the potential electronic contributions of the key functional groups in this compound, a hypothetical analysis of partial charges can be considered. The following table, based on general principles of electronegativity and inductive effects, outlines the expected partial charge distribution.

| Atom/Group | Expected Partial Charge | Reasoning |

| Pyrrolidine Nitrogen | δ- | High electronegativity and presence of a lone pair. |

| Bromine | δ- | High electronegativity, leading to an electron-withdrawing inductive effect. |

| Phenoxy Oxygen | δ- | High electronegativity, contributing to the overall polarity of the ether linkage. |

| Methyl Group | δ+ | Electron-donating inductive effect relative to the aromatic ring. |

This table is illustrative and based on fundamental chemical principles. Actual partial charges would be determined through quantum chemical calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations provide a computational method to explore the conformational landscape and flexibility of a molecule over time. For this compound, MD simulations would reveal the dynamic behavior of the pyrrolidine ring and the rotational freedom around the ether linkage connecting it to the substituted phenoxy group.

The pyrrolidine ring is known to exhibit two primary puckered conformations, often referred to as "envelope" and "twisted" forms. nih.govresearchgate.net In the context of substituted prolines, these are often denoted as Cγ-exo and Cγ-endo puckerings. nih.govresearchgate.net The relative energies of these conformers and the barriers to their interconversion determine the conformational preferences of the ring. The presence of the bulky 3-(4-bromo-2-methylphenoxy) substituent is expected to introduce steric constraints that favor certain puckering modes over others.

Key conformational parameters that would be analyzed in an MD simulation of this compound are summarized in the table below.

| Conformational Parameter | Description | Expected Influence on Molecular Properties |

| Pyrrolidine Ring Puckering | The deviation of the ring atoms from a planar arrangement (e.g., Cγ-exo vs. Cγ-endo). | Affects the spatial orientation of the phenoxy group and the overall molecular shape, which is crucial for intermolecular interactions. |

| Dihedral Angle (C-O-C-C) | The angle of rotation around the ether linkage. | Determines the relative orientation of the pyrrolidine ring and the aromatic ring, influencing the molecule's polarity and steric profile. |

| Torsional Strain | The energetic penalty associated with eclipsing interactions within the molecule. | Contributes to the relative stability of different conformers. |

Chemical Reactivity and Transformation Studies of 3 4 Bromo 2 Methylphenoxy Pyrrolidine

Reactivity at the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom of the pyrrolidine ring is a nucleophilic and basic center, characteristic of secondary amines. wikipedia.org This allows for a variety of reactions that modify the pyrrolidine moiety.

The lone pair of electrons on the pyrrolidine nitrogen readily participates in nucleophilic substitution reactions with suitable electrophiles.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond, typically through reaction with alkyl halides or other alkylating agents. The reaction converts the secondary amine into a tertiary amine, altering the steric and electronic properties of the molecule.

N-Acylation: Reaction with acylating agents such as acid chlorides or anhydrides results in the formation of an amide. This transformation is often used to introduce carbonyl-containing functional groups. N-acylation generally leads to a decrease in the basicity and nucleophilicity of the nitrogen atom due to the electron-withdrawing nature of the adjacent carbonyl group.

Illustrative examples of these transformations are presented in the table below.

| Reaction Type | Electrophile Example | Product Name |

| N-Alkylation | Methyl iodide | 1-Methyl-3-(4-bromo-2-methylphenoxy)pyrrolidine |

| N-Alkylation | Benzyl bromide | 1-Benzyl-3-(4-bromo-2-methylphenoxy)pyrrolidine |

| N-Acylation | Acetyl chloride | 1-Acetyl-3-(4-bromo-2-methylphenoxy)pyrrolidine |

| N-Acylation | Benzoyl chloride | 1-Benzoyl-3-(4-bromo-2-methylphenoxy)pyrrolidine |

As a base, the pyrrolidine nitrogen can be protonated by acids to form ammonium (B1175870) salts. This is a common strategy to improve the water solubility and crystalline nature of amine-containing compounds. For example, treatment with hydrochloric acid would yield 3-(4-bromo-2-methylphenoxy)pyrrolidine hydrochloride.

Furthermore, the nitrogen atom can act as a ligand, coordinating to metal centers to form coordination complexes. The ability to form such complexes is a fundamental property of amines and depends on the nature of the metal ion and the reaction conditions.

Reactions of the Brominated Aromatic Ring

The 4-bromo-2-methylphenoxy group offers a reactive handle for modifying the aromatic portion of the molecule. The bromine atom is particularly important as a site for cross-coupling reactions, while the ring itself can potentially undergo electrophilic substitution.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. libretexts.org The regiochemical outcome of such reactions on the this compound ring is governed by the directing effects of the existing substituents: the alkoxy group (-OR), the methyl group (-CH₃), and the bromine atom (-Br).

Alkoxy Group: Strongly activating and ortho, para-directing.

Methyl Group: Activating and ortho, para-directing.

Bromine Atom: Deactivating but ortho, para-directing.

Considering the positions of the current substituents (alkoxy at C1, methyl at C2, bromo at C4), the available positions for substitution are C3, C5, and C6. The powerful ortho, para-directing effect of the alkoxy group will strongly direct incoming electrophiles to the C6 position (ortho) and the C4 position (para), which is already occupied by bromine. The methyl group directs to C3 and C5. The bromine atom directs to C3 and C5. The combined influence of these groups, particularly the activating alkoxy and methyl groups, would likely favor substitution at the C3 and C5 positions. However, steric hindrance from the adjacent substituents could influence the final product distribution.

| Reaction Type | Reagents | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | 3-(4-Bromo-2-methyl-X-nitrophenoxy)pyrrolidine |

| Bromination | Br₂, FeBr₃ | 3-(X,4-Dibromo-2-methylphenoxy)pyrrolidine |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 3-(4-Bromo-2-methyl-X-acetylphenoxy)pyrrolidine |

Note: 'X' denotes the position of substitution, likely C3 or C5.

The carbon-bromine bond is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. eie.gr

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org It is widely used to form biaryl structures or to attach alkyl, alkenyl, or alkynyl groups to the aromatic ring. whiterose.ac.uklibretexts.org

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org This reaction is stereoselective and provides a direct method for vinylation of the aromatic ring. nih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is catalyzed by a combination of palladium and copper complexes and is a reliable method for synthesizing arylalkynes. libretexts.orgnih.gov

The table below summarizes potential cross-coupling reactions for this compound.

| Reaction Name | Coupling Partner Example | Catalyst System Example | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Aryl-Aryl |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Aryl-Alkene |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl-Alkyne |

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group (like bromine) on an aromatic ring by a strong nucleophile. youtube.com This reaction mechanism typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. nih.gov

The aromatic ring of this compound contains electron-donating (alkoxy) and weakly electron-donating (methyl) groups. There are no strong electron-withdrawing groups present to activate the ring towards nucleophilic attack. Consequently, the displacement of the bromine atom via a standard SNAr mechanism is considered highly unlikely under typical conditions.

Cleavage Reactions of the Ether Linkage

The ether bond connecting the pyrrolidine and the bromo-methylphenoxy moieties is generally stable but can be cleaved under specific, often harsh, conditions. libretexts.orgpressbooks.pub Such reactions are useful for fragmenting the molecule for analytical purposes or for synthesizing the constituent alcohol (phenol) and pyrrolidine fragments.

The most common method for cleaving ethers is treatment with strong acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI), typically with heat. libretexts.orgpressbooks.pubmasterorganicchemistry.com For an aryl alkyl ether like this compound, the reaction proceeds via a nucleophilic substitution mechanism.

The mechanism involves two key steps:

Protonation of the Ether Oxygen: The strong acid protonates the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com

Nucleophilic Attack: A halide ion (Br⁻ or I⁻) then acts as a nucleophile. In this specific molecule, the C-O bond between the aromatic ring and the oxygen is strong due to the sp² hybridization of the carbon. Therefore, nucleophilic attack on the aromatic carbon does not occur. libretexts.orglibretexts.orgyoutube.com Instead, the halide attacks the aliphatic carbon of the pyrrolidine ring (at the C3-CH₂ position) in an Sₙ2 reaction. masterorganicchemistry.com

The products of this reaction are 4-bromo-2-methylphenol (B185452) and a 3-(halomethyl)pyrrolidine. If an excess of the hydrohalic acid is used, the secondary amine of the pyrrolidine ring will be protonated to form the corresponding ammonium salt.

| Reagent | Mechanism | Predicted Phenolic Product | Predicted Pyrrolidine Product |

|---|---|---|---|

| HBr (aq), Heat | Sₙ2 | 4-bromo-2-methylphenol | 3-(Bromomethyl)pyrrolidine hydrobromide |

| HI (aq), Heat | Sₙ2 | 4-bromo-2-methylphenol | 3-(Iodomethyl)pyrrolidine hydroiodide |

While strong acids are effective, their harshness can be incompatible with sensitive functional groups. Several alternative reagents offer milder conditions for ether cleavage. Boron tribromide (BBr₃) is a powerful Lewis acid widely used for cleaving aryl alkyl ethers at or below room temperature. nih.govgvsu.edunih.gov The mechanism involves coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the alkyl carbon. gvsu.edu

Other methods include:

Iodotrimethylsilane (TMSI): This reagent, often generated in situ from chlorotrimethylsilane (B32843) (TMSCl) and sodium iodide (NaI), cleaves ethers under neutral conditions. reddit.com

Lewis Acid/Nucleophile Combinations: Systems like aluminum chloride (AlCl₃) with a nucleophilic additive (e.g., sodium iodide or a thiol) can also effect ether cleavage. reddit.com

Molten Pyridinium (B92312) Hydrochloride: Heating an aryl methyl ether with pyridinium hydrochloride is a classic, albeit high-temperature, method for demethylation that can be applied to other alkyl ethers. reddit.com

| Reagent/System | Typical Conditions | Key Advantages |

|---|---|---|

| Boron Tribromide (BBr₃) | DCM, -78 °C to RT | Highly effective, low temperatures |

| TMSCl / NaI | Acetonitrile, Reflux | Neutral conditions |

| AlCl₃ / NaI | Acetonitrile, RT | Avoids BBr₃ |

| Pyridinium Hydrochloride | Neat, ~140-180 °C | Strong acid-free |

Potential Applications in Advanced Materials Science and Catalysis

Development as Novel Building Blocks for Functional Polymeric Materials

The molecular architecture of 3-(4-bromo-2-methylphenoxy)pyrrolidine makes it a promising candidate for the synthesis of functional polymers. The presence of the pyrrolidine (B122466) ring and the bromo- and methyl-substituted phenoxy group allows for its incorporation into polymer chains, potentially imparting unique properties to the resulting materials.

To be utilized in polymer synthesis, this compound can be chemically modified to introduce polymerizable functional groups. The secondary amine of the pyrrolidine ring is a key site for such modifications. For instance, it can be reacted with acrylic acid or its derivatives to form an acrylamide (B121943) or methacrylamide (B166291) monomer. Another approach involves the reaction with ethylene (B1197577) oxide to introduce a hydroxyl group, which can then be esterified with polymerizable acids.

The bromo-substituent on the phenoxy ring also offers a handle for further functionalization or for use in specific types of polymerization. For example, it could potentially be used in cross-coupling reactions to create conjugated polymers or be converted to other functional groups prior to polymerization. The methyl group can influence the solubility and thermal properties of the resulting polymers.

Table 1: Potential Monomer Synthesis Strategies for this compound

| Reaction Type | Reagent | Functional Group Introduced | Potential Polymerization Method |

| Acylation | Acryloyl chloride | Acrylamide | Free-radical polymerization |

| Michael Addition | Acrylate esters | Substituted amine | Anionic polymerization |

| Ethoxylation | Ethylene oxide | Hydroxyl | Ring-opening polymerization (after further modification) |

| N-Alkylation | Allyl bromide | Allyl group | Thiol-ene "click" chemistry |

Once converted into a suitable monomer, this compound can be incorporated into polymers either as part of the main chain or as a pendant side chain. When integrated into the polymer backbone, the rigid phenoxy group and the flexible pyrrolidine ring can influence the polymer's thermal and mechanical properties, such as its glass transition temperature and tensile strength.

If the functionalized pyrrolidine moiety is attached as a side chain, it can impart specific functionalities to the polymer. The presence of the bromo- and methyl- groups can be exploited to fine-tune properties like refractive index, dielectric constant, and flame retardancy. Furthermore, the pyrrolidine nitrogen can act as a site for post-polymerization modification, allowing for the attachment of other functional molecules, such as drugs for controlled release applications or chromophores for optical materials. The ability to modify the polymer after its formation provides a powerful tool for creating materials with tailored properties for specific applications.

Utilization in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The structural characteristics of this compound, including its potential for hydrogen bonding, metal coordination, and aromatic interactions, make it an interesting building block for the construction of complex supramolecular assemblies.

The nitrogen atom in the pyrrolidine ring of this compound can act as a Lewis base, enabling it to coordinate with a variety of metal ions. By introducing additional coordinating groups onto the molecule, it can be transformed into a multidentate ligand. For example, functionalization of the pyrrolidine nitrogen with groups containing oxygen or other nitrogen donors can lead to the formation of stable chelate complexes with transition metals.

The electronic properties of the phenoxy ring, influenced by the bromo and methyl substituents, can modulate the electron-donating ability of the ligand and, consequently, the properties of the resulting metal complex. These metal complexes could find applications in areas such as catalysis, magnetic materials, and sensing. The bromo-substituent, in particular, could facilitate the formation of halogen bonds, which are increasingly being recognized as a significant interaction in crystal engineering and supramolecular assembly.

Table 2: Potential Metal Complexes with Ligands Derived from this compound

| Metal Ion | Potential Ligand Modification | Coordination Geometry | Potential Application |

| Copper(II) | N-alkylation with 2-picolyl chloride | Tetrahedral or Square Planar | Catalysis in oxidation reactions |

| Palladium(II) | N-functionalization with phosphine (B1218219) groups | Square Planar | Cross-coupling reactions |

| Lanthanide(III) | Carboxylate functionalization | Octa- or Nona-coordinate | Luminescent probes |

| Iron(II)/(III) | Introduction of imine functionalities | Octahedral | Spin-crossover materials |

The interplay of various non-covalent interactions, such as hydrogen bonding involving the pyrrolidine N-H group, π-π stacking of the aromatic rings, and halogen bonding from the bromine atom, can drive the self-assembly of this compound derivatives into well-defined supramolecular structures. These structures can range from simple dimers to complex three-dimensional networks.

By carefully designing the molecular structure, it may be possible to control the assembly process to form specific architectures like nanotubes, vesicles, or gels. These self-assembled materials could have applications in drug delivery, where the assembled structure encapsulates a therapeutic agent, or in the creation of "smart" materials that respond to external stimuli such as light, temperature, or the presence of a specific chemical species. The targeted functionality of these materials arises from the collective properties of the assembled molecules, which can be significantly different from those of the individual components.

Role as Chiral Organocatalysts or Ligands in Asymmetric Synthesis

Chiral pyrrolidine derivatives are well-established as highly effective organocatalysts and ligands in asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. mdpi.commdpi.com If synthesized in an enantiomerically pure form, this compound could serve as a valuable precursor for new chiral catalysts and ligands.

The stereochemistry of the pyrrolidine ring at the point of attachment of the phenoxy group would be crucial for inducing asymmetry in chemical reactions. The bulky and electronically modified phenoxy group could play a significant role in creating a specific chiral environment around the catalytic center, thereby influencing the stereochemical outcome of the reaction.

The development of new chiral pyrrolidines is an active area of research, with a focus on creating catalysts that are easily accessible, tunable, and effective for a range of asymmetric transformations. nih.gov The synthesis of chiral this compound would likely involve asymmetric synthesis methodologies to control the stereocenter at the 3-position of the pyrrolidine ring.

Table 3: Potential Asymmetric Reactions Catalyzed by Chiral Derivatives of this compound

| Reaction Type | Proposed Catalytic Species | Role of the Pyrrolidine Moiety | Potential Advantages |

| Michael Addition | Chiral secondary amine | Enamine formation with the aldehyde/ketone | High enantioselectivity for the formation of C-C bonds |

| Aldol (B89426) Reaction | Prolinamide derivative | Directing the approach of the electrophile | Access to chiral β-hydroxy carbonyl compounds |

| Diels-Alder Reaction | Iminium ion catalyst | Lowering the LUMO of the dienophile | Control over both endo/exo and facial selectivity |

| Asymmetric Hydrogenation | Chiral phosphine ligand | Coordination to a transition metal center | Enantioselective reduction of prochiral olefins |

Design and Synthesis of Chiral Pyrrolidine-Based Catalysts

The development of chiral catalysts is paramount for the enantioselective synthesis of pharmaceuticals and fine chemicals. Pyrrolidine derivatives have been extensively used as organocatalysts, with their efficacy often stemming from the stereochemistry of the pyrrolidine ring. nih.gov

The synthesis of a chiral version of this compound would be the first step towards its application in asymmetric catalysis. Various synthetic routes have been established for creating chiral pyrrolidines. organic-chemistry.org One common approach involves starting from chiral precursors, such as amino acids or carbohydrates. For instance, a synthetic strategy could be devised starting from a chiral synthons that allows for the introduction of the aryloxy group at the C3 position with a defined stereochemistry. nih.gov

Table 1: Potential Synthetic Strategies for Chiral this compound

| Strategy | Description | Key Considerations |

|---|---|---|

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials like proline or hydroxyproline. | Requires functional group manipulations to introduce the 3-aryloxy substituent. |

| Asymmetric Hydrogenation | Catalytic hydrogenation of a corresponding pyrrole (B145914) precursor using a chiral catalyst. | Catalyst selection is crucial for achieving high enantioselectivity. acs.org |

Applications in Asymmetric Reactions (e.g., Michael Additions, Aldol Reactions)

Chiral pyrrolidine-based organocatalysts are well-known for their ability to catalyze a wide range of asymmetric reactions, including Michael additions and aldol reactions. mdpi.com The nitrogen atom of the pyrrolidine ring can form an enamine or a hydrogen bond, activating the substrate and controlling the stereochemical outcome of the reaction.

A chiral catalyst based on this compound could potentially exhibit unique catalytic activity and selectivity. The electronic properties of the bromo- and methyl-substituted phenoxy group could influence the catalyst's reactivity and its interaction with the substrates. For example, the electron-withdrawing nature of the bromine atom might affect the basicity of the pyrrolidine nitrogen, thereby modulating its catalytic activity.

Table 2: Potential Asymmetric Reactions Catalyzed by Chiral this compound Derivatives

| Reaction | Description | Potential Role of the Catalyst |

|---|---|---|

| Michael Addition | The addition of a nucleophile to an α,β-unsaturated carbonyl compound. | The pyrrolidine nitrogen can form an enamine with a donor molecule, facilitating its enantioselective addition to the acceptor. |

| Aldol Reaction | The reaction of an enol or an enolate with a carbonyl compound to form a β-hydroxyaldehyde or β-hydroxyketone. | The catalyst can activate the carbonyl donor through enamine formation and direct the stereoselective attack on the carbonyl acceptor. mdpi.com |

Integration into Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs)

MOFs and COFs are classes of porous crystalline materials with high surface areas and tunable pore environments. researchgate.netmdpi.com The functionalization of these frameworks with specific chemical moieties can enhance their properties for applications in gas storage, separation, and catalysis. nih.gov

Functionalization of Frameworks with Pyrrolidine Moieties for Enhanced Adsorption

The incorporation of pyrrolidine moieties, such as this compound, into the structure of MOFs and COFs can be achieved through post-synthetic modification or by using a functionalized linker during the synthesis. google.com The presence of the pyrrolidine group can introduce specific interaction sites within the pores of the framework, potentially enhancing the adsorption of certain molecules.

The nitrogen atom of the pyrrolidine can act as a Lewis base, interacting with acidic gases like CO2 or SO2. Furthermore, the aromatic part of the 3-(4-Bromo-2-methylphenoxy) substituent can engage in π-π stacking interactions with aromatic adsorbates. The bromine atom could also participate in halogen bonding, providing an additional specific interaction for guest molecules.

Table 3: Potential Adsorption Enhancements in Pyrrolidine-Functionalized Frameworks

| Target Adsorbate | Potential Interaction Mechanism | Framework Type |

|---|---|---|

| Carbon Dioxide (CO2) | Lewis acid-base interaction with the pyrrolidine nitrogen. | MOF or COF |

| Volatile Organic Compounds (VOCs) | Hydrophobic interactions and π-π stacking with the aryloxy group. | COF |

Exploration of Catalytic or Adsorption Properties of Functionalized Frameworks

Frameworks functionalized with chiral pyrrolidine derivatives can act as heterogeneous catalysts, combining the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (easy separation and reusability). researchgate.net A MOF or COF functionalized with chiral this compound could be a promising candidate for asymmetric catalysis in a confined environment. The pores of the framework can provide a specific microenvironment that may enhance the enantioselectivity of the catalytic reaction.

The adsorption properties of such functionalized frameworks could also be tailored for specific applications. For instance, the selective adsorption of chiral molecules is a significant challenge in separation science. A framework functionalized with a single enantiomer of this compound could potentially be used for the chiral separation of racemic mixtures. The differing interactions of the two enantiomers of a guest molecule with the chiral pyrrolidine moiety within the framework could lead to their separation.

Future Research Directions and Concluding Outlook on Pyrrolidine Phenoxy Hybrids

Emerging Synthetic Methodologies for Structurally Complex Amino-Ether Derivatives

The synthesis of structurally intricate molecules containing both amino and ether functionalities, such as pyrrolidine-phenoxy hybrids, is continually evolving. Modern synthetic organic chemistry is moving towards methods that offer higher efficiency, atom economy, and stereochemical control. A significant area of development is the use of photoredox catalysis, which allows for the formation of complex bonds under mild conditions. For instance, a novel strategy involves the three-component functionalization of olefins with a sulfoxyimidoylsulfonium salt (serving as an N-centered radical precursor) and a nucleophilic reagent to generate β-amino ethers. researcher.life This approach could be adapted for the construction of pyrrolidine-phenoxy systems by employing appropriately functionalized precursors.

Another promising avenue lies in the catalytic ring-opening of activated aziridines. The reaction of activated aziridines with alcohols, catalyzed by a Lewis acid like Zinc triflate (Zn(OTf)₂), proceeds via an Sₙ2-type mechanism to furnish amino ether derivatives. researcher.life This method provides a direct route to vicinal amino alcohols and ethers, which are key structural motifs. For the synthesis of pyrrolidine-phenoxy hybrids, a strategy could be envisioned where a phenoxy group is tethered to the aziridine (B145994) or the nucleophilic alcohol, followed by subsequent cyclization to form the pyrrolidine (B122466) ring.

Furthermore, intramolecular cyclization reactions are powerful tools for the construction of cyclic amines. The oxidative addition of sulfonamides to allylic derivatives can lead to the formation of nitrogen-containing heterocycles. researcher.life Reactions between O-allylic substrates and sulfonamides in the presence of an oxidizing agent can yield cyclic amino ethers, which are valuable precursors for biologically active compounds. researcher.life The development of enantioselective versions of these reactions is a key focus, often employing chiral ligands or catalysts to control the stereochemical outcome.

Multicomponent reactions (MCRs) also represent a highly efficient strategy for the synthesis of complex pyrrolidine derivatives. tandfonline.com These reactions, where three or more reactants combine in a single operation to form a product that contains portions of all the reactants, offer significant advantages in terms of step- and atom-economy. tandfonline.com The development of novel MCRs that can directly assemble the pyrrolidine-phenoxy scaffold from simple starting materials is a highly desirable goal for future synthetic efforts.

| Synthetic Strategy | Key Features | Potential Application for Pyrrolidine-Phenoxy Hybrids |

| Photoredox Catalysis | Mild reaction conditions, generation of radical intermediates. | Three-component coupling of a pyrroline (B1223166) derivative, a phenol (B47542), and an amine source. |

| Catalytic Aziridine Ring-Opening | Sₙ2-type mechanism, formation of vicinal amino ethers. | Reaction of a functionalized aziridine with a substituted phenol to create the core amino-ether bond. |

| Intramolecular Cyclization | Formation of cyclic structures from linear precursors. | Cyclization of an allylic amine bearing a phenoxy group to construct the pyrrolidine ring. |

| Multicomponent Reactions (MCRs) | High efficiency, atom- and step-economy. | One-pot synthesis from a substituted phenol, an amino acid derivative, and an aldehyde. |

Advancements in Multiscale Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecular systems. For complex structures like pyrrolidine-phenoxy hybrids, multiscale modeling approaches are particularly powerful. These methods bridge different levels of theory to simulate systems across various length and time scales, from the quantum mechanical behavior of electrons to the classical dynamics of large molecular assemblies. nih.govacs.orgnih.gov

At the most fundamental level, quantum mechanics (QM) provides an accurate description of electronic structure and chemical bonding. nih.gov However, QM calculations are computationally expensive and are typically limited to smaller systems. For larger molecules or condensed-phase systems, a hybrid approach known as Quantum Mechanics/Molecular Mechanics (QM/MM) is often employed. frontiersin.org In a QM/MM simulation, the chemically active region of the molecule (e.g., the site of a chemical reaction) is treated with a high level of QM theory, while the surrounding environment is described using less computationally demanding molecular mechanics (MM) force fields. frontiersin.org This allows for the accurate modeling of electronic effects within a complex environment. frontiersin.org

The integration of machine learning (ML) with computational chemistry is a rapidly advancing frontier that promises to revolutionize predictive chemistry. nih.gov ML models can be trained on large datasets of computational or experimental results to predict molecular properties, reaction outcomes, and material characteristics with high speed and accuracy. nih.gov This can dramatically accelerate the process of discovering new molecules and materials with desired properties. For instance, an ML model could be trained to predict the binding affinity of different substituted pyrrolidine-phenoxy derivatives to a specific biological target, enabling the rapid screening of virtual libraries.

These advanced computational techniques can be applied to pyrrolidine-phenoxy hybrids in several ways:

Conformational Analysis: Predicting the stable three-dimensional structures of these molecules, which is crucial for understanding their biological activity and material properties.

Reaction Mechanism Elucidation: Modeling the transition states and energy profiles of synthetic reactions to optimize conditions and predict product distributions.

Property Prediction: Calculating key physicochemical properties such as solubility, lipophilicity, and electronic properties that are relevant for drug design and materials science.

Virtual Screening: Docking large libraries of virtual pyrrolidine-phenoxy derivatives into the active sites of proteins to identify potential drug candidates.

| Modeling Technique | Description | Application to Pyrrolidine-Phenoxy Hybrids |

| Quantum Mechanics (QM) | Based on the principles of quantum theory to describe electronic structure. nih.gov | Accurate calculation of electronic properties and reaction energies for the core scaffold. |

| Molecular Mechanics (MM) | Uses classical physics to model the interactions between atoms. | Efficiently samples the conformational space of large systems and simulates molecular dynamics. |

| QM/MM | A hybrid method combining QM for a specific region and MM for the rest of the system. frontiersin.org | Studies enzyme-ligand interactions or reactions in solution where the pyrrolidine-phenoxy hybrid is the ligand. |

| Machine Learning (ML) | Uses algorithms to learn from data and make predictions. nih.gov | Predicts biological activity, ADMET properties, and optimal synthetic routes for new derivatives. |

Exploration of Novel Chemical Reactivity Patterns and Transformation Pathways

The pyrrolidine and phenoxy moieties each possess distinct chemical reactivity that, when combined in a hybrid structure, can lead to novel transformation pathways. The pyrrolidine ring, a saturated heterocycle, can undergo various reactions such as N-alkylation, N-acylation, and oxidation. The aromatic phenoxy group is susceptible to electrophilic aromatic substitution, allowing for the introduction of a wide range of functional groups on the phenyl ring. The interplay between these two components can be exploited to generate diverse libraries of compounds.

Future research will likely focus on developing selective transformations that target one part of the molecule while leaving the other intact. For example, late-stage functionalization of the aromatic ring of a pre-formed pyrrolidine-phenoxy scaffold would be a powerful strategy for rapidly generating analogs with diverse properties. This could involve transition-metal-catalyzed C-H activation/functionalization reactions, which are becoming increasingly sophisticated and selective.

The development of cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events, is another exciting area. A well-designed precursor could undergo a cascade cyclization-coupling reaction to simultaneously form the pyrrolidine ring and attach the phenoxy group in a highly controlled manner. organic-chemistry.org

Furthermore, the pyrrolidine ring itself is a valuable chiral scaffold. The stereocenters on the pyrrolidine ring can be used to direct the stereochemical outcome of reactions on other parts of the molecule, including the phenoxy group or substituents attached to it. The synthesis of enantiomerically pure pyrrolidine-phenoxy hybrids is crucial for applications in medicinal chemistry and asymmetric catalysis, as different stereoisomers often exhibit vastly different biological activities.

Interdisciplinary Research Opportunities in Advanced Material Science and Catalysis

The unique structural features of pyrrolidine-phenoxy hybrids make them attractive candidates for applications beyond medicinal chemistry, extending into materials science and catalysis.

In materials science , these compounds could serve as monomers for the synthesis of novel polymers. The combination of the rigid aromatic phenoxy unit and the more flexible pyrrolidine ring could lead to polymers with interesting thermal and mechanical properties. The nitrogen atom in the pyrrolidine ring and the oxygen of the ether linkage can also engage in hydrogen bonding, which could be exploited to create self-assembling materials or supramolecular structures. By incorporating specific functional groups, these materials could be designed to have applications in areas such as organic electronics, membranes, or as responsive "smart" materials.

In the field of catalysis , chiral pyrrolidine derivatives are well-established as highly effective organocatalysts and ligands for asymmetric metal catalysis. The pyrrolidine scaffold provides a rigid and well-defined chiral environment that can effectively control the stereoselectivity of a wide range of chemical transformations. The phenoxy group in a pyrrolidine-phenoxy hybrid could be functionalized with phosphine (B1218219), amine, or other coordinating groups to create novel bidentate or polydentate ligands for transition metal catalysts. These new ligands could offer unique steric and electronic properties, potentially leading to catalysts with improved activity, selectivity, and stability for important industrial processes.

The interdisciplinary nature of this research is clear. Collaboration between synthetic organic chemists, computational chemists, materials scientists, and catalytic chemists will be essential to fully realize the potential of these versatile molecular scaffolds. The systematic exploration of structure-property relationships will be key to designing and developing new pyrrolidine-phenoxy hybrids with tailored functionalities for specific applications.

Q & A

Basic Research Questions

Q. How can the synthesis of 3-(4-Bromo-2-methylphenoxy)pyrrolidine be optimized for higher yield and purity?

- Methodological Answer : Reaction optimization should focus on solvent selection (e.g., dichloromethane for solubility and inertness), temperature control (room temperature to mild heating), and stoichiometric ratios of intermediates. For example, highlights the use of NaOH in dichloromethane for similar pyrrolidine derivatives, suggesting alkaline conditions may enhance nucleophilic substitution. Post-synthesis purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) can improve purity. Monitor reaction progress with TLC or HPLC to identify side products .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use nitrile or neoprene gloves to avoid skin contact, and wear chemical-resistant lab coats and goggles (). Ensure proper ventilation to mitigate inhalation risks. In case of spills, avoid water (to prevent spreading) and use absorbent materials like sand (). Store in airtight containers away from ignition sources, as decomposition under fire releases toxic gases (e.g., HBr, CO) .

Q. How can researchers characterize this compound’s structure and purity?

- Methodological Answer : Employ NMR (¹H and ¹³C) to confirm the pyrrolidine ring and bromine-substituted aromatic moiety. IR spectroscopy can identify functional groups (e.g., ether linkages). High-resolution mass spectrometry (HRMS) validates molecular weight (284.2 g/mol, per ). Purity is best assessed via HPLC with UV detection (λ = 254 nm for aromatic systems) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data for brominated pyrrolidine derivatives?

- Methodological Answer : Discrepancies in reactivity (e.g., substitution rates) may arise from steric effects of the 2-methyl group or solvent polarity. Systematic studies using kinetic assays under controlled conditions (e.g., varying solvents like DMF vs. THF) can isolate variables. Cross-reference with computational models (DFT calculations) to predict electron density at reactive sites (e.g., bromine’s electrophilicity) .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

- Methodological Answer : Use molecular docking software (e.g., AutoDock) to simulate interactions with catalytic surfaces or enzymes. Density Functional Theory (DFT) can model transition states for reactions like Suzuki-Miyaura coupling (leveraging the bromine atom). Validate predictions with experimental kinetic data .

Q. What are the environmental fate implications of this compound?

- Methodological Answer : Conduct biodegradation assays (e.g., OECD 301F) to assess persistence. Use GC-MS to track degradation byproducts. emphasizes surface adsorption studies (e.g., on silica or indoor materials) to evaluate environmental partitioning. Toxicity to aquatic organisms can be tested via Daphnia magna or algae growth inhibition assays .

Q. How to address gaps in toxicological data for risk assessment?

- Methodological Answer : Apply read-across methodologies using structurally similar compounds (e.g., brominated phenols). Perform in vitro assays (Ames test for mutagenicity, MTT assay for cytotoxicity). If acute toxicity data is absent, assume worst-case scenarios and implement tiered exposure controls ( ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products